molecular formula C8H5Br2NO3 B3037730 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone CAS No. 56759-34-3

2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone

Cat. No.: B3037730
CAS No.: 56759-34-3
M. Wt: 322.94 g/mol
InChI Key: XWPGTESBZDAVHX-UHFFFAOYSA-N
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Description

Definition and General Chemical Characteristics of Alpha-Haloketones

In organic chemistry, an alpha-haloketone is a functional group characterized by a ketone with a halogen substituent at the adjacent (alpha) carbon atom. nih.gov These compounds are noted for their high reactivity, which stems from the presence of two electron-withdrawing groups: the carbonyl group (C=O) and the halogen. This arrangement polarizes the carbon-halogen bond, enhancing the electrophilicity of the alpha-carbon and making it susceptible to nucleophilic attack. nih.govbldpharm.com

The chemical reactivity of alpha-haloketones is multifaceted. Nucleophiles can attack several electrophilic sites: the carbonyl carbon, the alpha-carbon bearing the halogen, and the halogen atom itself. nih.gov Furthermore, the electron-withdrawing nature of the carbonyl and halogen groups increases the acidity of the hydrogen atoms on the adjacent carbon atoms, facilitating reactions such as the Favorskii rearrangement under basic conditions. nih.gov The general structure allows for a wide range of transformations, making alpha-haloketones valuable intermediates in synthesis. nih.gov

Importance and Versatility of Phenacyl Bromide Derivatives in Organic Synthesis

Phenacyl bromides are a specific class of alpha-haloketones where the carbonyl group is attached to a phenyl ring. These compounds serve as crucial building blocks in organic synthesis, particularly in the construction of heterocyclic compounds. researchgate.net The presence of two distinct electrophilic centers—the carbonyl carbon and the alpha-carbon bonded to the bromine—allows for sequential reactions with various nucleophiles, leading to the formation of diverse molecular scaffolds. wikipedia.org

The versatility of phenacyl bromide derivatives is demonstrated by their extensive use in one-pot multicomponent reactions to synthesize five- and six-membered heterocycles, which are prevalent in many biologically active molecules and industrial chemicals. Their ability to react with a wide array of nucleophiles, including amines, thiols, and carbanions, has made them indispensable reagents for medicinal chemists and researchers developing novel compounds. wikipedia.org

Contextualization of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone within Halogenated Aromatic Ketones

This compound is a highly substituted aromatic ketone. Its structure features a phenacyl bromide core with additional powerful electron-withdrawing substituents on the aromatic ring: a second bromine atom at the meta-position (position 3) and a nitro group at the para-position (position 4). These substituents are expected to significantly influence the compound's reactivity. The nitro group, in particular, strongly deactivates the aromatic ring and enhances the electrophilic character of the carbonyl carbon.

While specific experimental data for this compound is not widely available in published literature, its properties can be inferred by comparing it with related, well-documented analogues. The table below presents a comparison of this compound with other substituted phenacyl bromides. The collective electron-withdrawing effects of the substituents in the target molecule suggest it would be a highly reactive alkylating agent.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compoundNot AvailableC₈H₄Br₂N₂O₃323.94
2-Bromo-1-(3-nitrophenyl)ethanone2227-64-7C₈H₆BrNO₃244.04
2-Bromo-1-(4-nitrophenyl)ethanone99-81-0C₈H₆BrNO₃244.04
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone928709-80-2C₈H₄Br₂N₂O₃323.94
2-Bromo-1-(3-bromo-4-methylphenyl)ethanone60208-05-1C₉H₈Br₂O291.97

Scope and Objectives of Research on this compound

The primary objective of research involving a highly functionalized compound like this compound would be to utilize it as a specialized intermediate in organic synthesis. Its poly-substituted nature offers a platform for creating complex molecular architectures that are otherwise difficult to access.

Specific research goals would likely include:

Synthesis of Novel Heterocycles: Employing the compound in reactions with various binucleophiles to construct unique heterocyclic systems, driven by the high reactivity of its alpha-bromo ketone moiety.

Development of Pharmaceutical Precursors: Using the molecule as a starting material for the synthesis of potential drug candidates. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the bromine atoms can be used in cross-coupling reactions.

Mechanistic Studies: Investigating how the specific substitution pattern on the phenyl ring affects the kinetics and regioselectivity of its reactions compared to simpler phenacyl bromides. The steric and electronic effects of the 3-bromo and 4-nitro substituents would be of particular interest in understanding its reactivity profile. acs.orgnih.gov

In essence, research on this compound would aim to exploit its inherent reactivity and functional group complexity to advance the fields of synthetic methodology, medicinal chemistry, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-bromo-4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO3/c9-4-8(12)5-1-2-7(11(13)14)6(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPGTESBZDAVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272498
Record name 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
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Molecular Weight

322.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56759-34-3
Record name 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56759-34-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
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Synthetic Methodologies and Preparation

General Synthetic Approaches to Alpha-Bromoketones

The introduction of a bromine atom at the alpha-position to a carbonyl group can be achieved through several methods, most commonly involving the reaction of an enol or enolate with an electrophilic bromine source.

The direct alpha-bromination of acetophenone (B1666503) and its derivatives is a widely employed method. This reaction typically proceeds through an acid-catalyzed enolization of the ketone. The enol, being electron-rich, then acts as a nucleophile, attacking an electrophilic bromine species. masterorganicchemistry.com Common reagents and conditions for this transformation include:

Molecular Bromine (Br₂) in an acidic solvent: A traditional method involves the use of elemental bromine in solvents like acetic acid or chloroform (B151607). nih.gov The presence of an acid, such as HBr, which is often generated in situ, catalyzes the formation of the enol intermediate. masterorganicchemistry.com

N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for alpha-bromination. cambridgescholars.com The reaction is often carried out in the presence of a radical initiator or under photochemical conditions, although acid catalysis is also effective. nih.gov

The general mechanism for the acid-catalyzed bromination of an acetophenone derivative is depicted below:

Protonation of the carbonyl oxygen by an acid catalyst.

Tautomerization to form the enol intermediate.

Nucleophilic attack of the enol on the electrophilic bromine source.

Deprotonation to yield the alpha-bromo ketone.

To address challenges such as the handling of hazardous reagents like molecular bromine and to improve selectivity, a variety of alternative brominating agents and reaction conditions have been developed. These include:

Pyridine (B92270) Hydrobromide Perbromide: This solid, stable reagent offers a safer and more manageable alternative to liquid bromine and has been successfully used for the alpha-bromination of various acetophenone derivatives. nih.gov

Electrochemical Methods: In situ generation of bromonium ions from ammonium (B1175870) bromide through electrolysis presents a greener approach to alpha-bromination, avoiding the direct use of hazardous bromine. lookchem.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of bromination reactions, often leading to higher yields and shorter reaction times. nih.gov

Catalytic Systems: Various catalysts have been explored to enhance the efficiency and selectivity of alpha-bromination. For instance, sulfuric acid has been shown to be an effective catalyst, where the degree of bromination (mono- vs. di-substitution) can be controlled by the amount of catalyst used. sci-int.com Acidic aluminum oxide has also been employed as a catalyst in conjunction with NBS. nih.gov

Reagent/ConditionAdvantages
Molecular Bromine (Br₂)Readily available, cost-effective
N-Bromosuccinimide (NBS)Safer to handle than Br₂, selective
Pyridine Hydrobromide PerbromideSolid, stable, safer alternative
Electrochemical BrominationGreener, avoids direct use of Br₂
Microwave-Assisted SynthesisFaster reaction times, higher yields
Catalytic Methods (e.g., H₂SO₄, Al₂O₃)Improved efficiency and selectivity

Targeted Synthesis of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone

The specific synthesis of this compound involves the selective bromination of the alpha-carbon of the ethanone (B97240) moiety without affecting the already substituted aromatic ring.

A logical retrosynthetic approach to this compound points to the direct alpha-bromination of its immediate precursor, 1-(3-bromo-4-nitrophenyl)ethanone (B1281014). This starting material is a substituted acetophenone derivative that is commercially available. The presence of the electron-withdrawing nitro group and the bromine atom on the aromatic ring deactivates the ring towards further electrophilic substitution, thus favoring the desired alpha-bromination of the acetyl group.

To a stirred solution of 1-(3-bromo-4-nitrophenyl)ethanone in a suitable solvent such as chloroform or acetic acid, an equimolar amount of molecular bromine is added dropwise at a low temperature (e.g., 0–5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for a period of time until the reaction is complete, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into cold water. The organic layer is separated, washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then with brine. After drying over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts, such as the dibrominated species. Key parameters to consider for optimization include:

Choice of Brominating Agent: Comparing the efficacy of molecular bromine with safer alternatives like NBS or pyridine hydrobromide perbromide could lead to improved handling and potentially higher selectivity.

Solvent: The polarity and nature of the solvent can influence the reaction rate and selectivity. A range of solvents, from nonpolar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., acetic acid), could be screened.

Temperature: Controlling the reaction temperature is crucial. While lower temperatures can enhance selectivity by minimizing over-bromination, higher temperatures may be required to achieve a reasonable reaction rate. akjournals.com

Catalyst: The use of an acid catalyst, such as a catalytic amount of sulfuric acid, can significantly influence the reaction. The concentration of the catalyst can be fine-tuned to favor the formation of the monobrominated product. sci-int.com For instance, studies on acetophenone have shown that a lower concentration of sulfuric acid favors monobromination, while higher concentrations lead to dibromination. sci-int.com

Stoichiometry of Reagents: A precise 1:1 molar ratio of the starting ketone to the brominating agent is theoretically required for monobromination. However, slight adjustments to this ratio may be necessary to optimize the yield. akjournals.com

ParameterVariationExpected Outcome
Brominating AgentBr₂, NBS, Pyridine Hydrobromide PerbromideOptimization of safety, handling, and selectivity
SolventChloroform, Acetic Acid, AcetonitrileInfluence on reaction rate and product purity
Temperature0 °C to refluxControl over reaction rate and prevention of side reactions
CatalystNone, H₂SO₄ (catalytic)Acceleration of reaction and control over selectivity
Reagent Ratio1:1 to 1:1.2 (Ketone:Bromine)Maximization of conversion and minimization of byproducts

Therefore, this article cannot be generated as per the user's specific instructions and outline, which demand a sole focus on "this compound." Extrapolating information from related compounds would not be scientifically accurate, as the precise arrangement of substituents (bromo and nitro groups) on the aromatic ring significantly influences synthetic routes, purification techniques, and the efficiency and scalability of the process.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Reactivity of the Alpha-Bromo Ketone Moiety

The presence of a bromine atom on the carbon adjacent (alpha) to the carbonyl group makes this position highly electrophilic and susceptible to attack by nucleophiles. The reactivity of this α-bromo ketone functional group is a cornerstone of its synthetic utility.

The carbon atom bonded to the bromine in the ethanone (B97240) side chain is a primary site for nucleophilic substitution, typically proceeding through an SN2 mechanism. jove.com Halogens positioned alpha to a carbonyl group are known to be more reactive toward nucleophilic substitution than their corresponding halo-alkane counterparts. up.ac.za This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction.

A variety of nucleophiles can displace the bromide ion. However, the choice of nucleophile is critical; less basic nucleophiles are generally preferred for α-haloketones to prevent competing side reactions. jove.com Strongly basic nucleophiles can instead abstract an acidic α-hydrogen, leading to the formation of an enolate and subsequent rearrangement or elimination reactions. jove.com

Table 1: Examples of Nucleophilic Substitution at the Alpha-Carbon

Nucleophile Reagent Example Product Type
Amine Primary or Secondary Amine α-Amino ketone
Thiolate Sodium thiophenoxide α-Thio ketone
Carboxylate Sodium acetate α-Acyloxy ketone (Ester)

This table is illustrative of typical reactions for α-bromo ketones.

Computational studies on analogous α-bromoacetophenones have provided insight into the low activation energies associated with these SN2 reactions. up.ac.za

In the presence of a strong base, 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone, like other α-halo ketones with enolizable hydrogens, is susceptible to the Favorskii rearrangement. purechemistry.orgwikipedia.org This reaction is a significant pathway that can compete with or dominate over simple nucleophilic substitution, depending on the reaction conditions.

The mechanism of the Favorskii rearrangement is initiated by the deprotonation of the α'-carbon (the carbon of the methyl group) by a base to form an enolate ion. adichemistry.com This is followed by an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the bromine, forming a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com This strained three-membered ring is then opened by the attack of a nucleophile (such as a hydroxide (B78521) or alkoxide) at the carbonyl carbon. adichemistry.com Cleavage of the ring typically occurs to form the more stable carbanion, which is subsequently protonated to yield a carboxylic acid derivative (e.g., an acid, ester, or amide). wikipedia.orgadichemistry.comnrochemistry.com

Another potential side reaction is dehydrobromination. The use of a sterically hindered base can promote an E2 elimination of HBr from the ethanone side chain, leading to the formation of an α,β-unsaturated ketone. libretexts.org

Reactivity of the Bromine and Nitro Substituents on the Aromatic Ring

The phenyl ring of this compound is substituted with three distinct groups: the bromoacetyl group, a bromine atom, and a nitro group. The electronic properties of these substituents profoundly influence the reactivity of the aromatic ring.

All three substituents on the aromatic ring are electron-withdrawing, leading to a significant deactivation of the ring towards electrophilic attack.

Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing and deactivating groups, acting through both inductive and resonance effects. msu.eduresearchgate.net It withdraws electron density from the entire π-system, making the ring much less nucleophilic.

Bromoacetyl Group (-COCH₂Br): The carbonyl function is strongly deactivating due to its inductive and resonance effects, pulling electron density from the ring. minia.edu.eg

The cumulative effect of these three deactivating groups makes the aromatic ring in this compound exceptionally electron-poor and highly resistant to conventional electrophilic aromatic substitution.

Should an electrophilic aromatic substitution be forced under harsh conditions, the position of the incoming electrophile would be determined by the directing effects of the existing substituents.

Bromoacetyl Group (at C1): Meta-director.

Bromine Atom (at C3): Ortho, para-director. minia.edu.eg

Nitro Group (at C4): Meta-director. msu.eduminia.edu.eg

The directing influences on the available positions (C2, C5, C6) are as follows:

Position C2: Directed ortho by -Br and meta by -NO₂.

Position C5: Directed meta by the bromoacetyl group.

Position C6: Directed para by -Br and meta by -NO₂.

The directing effects of the bromo and nitro groups reinforce each other, pointing towards positions C2 and C6. However, the profound deactivation of the ring by all three substituents makes such reactions highly unlikely to proceed efficiently.

The highly electron-deficient nature of the aromatic ring makes it a candidate for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. msu.edulibretexts.org

In this compound, the bromine atom at the C3 position is ortho to the powerful electron-withdrawing nitro group at C4. This arrangement strongly activates the C3 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgstackexchange.com

Addition: A strong nucleophile attacks the carbon atom bearing the bromine (C3), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is effectively delocalized onto the oxygen atoms of the adjacent nitro group, which provides significant stabilization.

Elimination: The aromaticity is restored by the expulsion of the bromide ion as the leaving group, resulting in the net substitution of the bromine atom. libretexts.org

Therefore, the bromine on the aromatic ring is susceptible to replacement by strong nucleophiles such as alkoxides, amines, or thiolates under appropriate conditions.

Table 2: Summary of Aromatic Ring Reactivity

Reaction Type Reactivity Level Rationale Potential Product Site(s)
Electrophilic Aromatic Substitution (EAS) Very Low Strong deactivation by -NO₂, -Br, and -COCH₂Br groups. C2, C6 (theoretically)

Reduction and Oxidation Pathways

The presence of both a nitro group and a carbonyl group offers multiple sites for reduction, with the chemoselectivity of the reaction being highly dependent on the choice of reducing agent and reaction conditions.

Reduction of the Nitro Group to Amino Functionality

The transformation of the nitro group in this compound to an amino group is a synthetically valuable reaction. A variety of reagents are commonly employed for the reduction of aromatic nitro compounds, with the choice of reagent often influencing the selectivity and yield of the desired amine.

Commonly used methods for this transformation include catalytic hydrogenation and metal-mediated reductions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a highly effective method for reducing nitroarenes to anilines. The reaction is typically carried out under a hydrogen atmosphere.

Metal-based reducing agents in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are also widely used for this purpose. These reagents offer a classical and often cost-effective approach to nitro group reduction. The general mechanism for these reductions involves the stepwise transfer of electrons from the metal to the nitro group, followed by protonation steps.

The chemoselective reduction of the nitro group in the presence of the α-bromo ketone functionality is a key consideration. Reagents and conditions must be chosen carefully to avoid unwanted side reactions, such as reduction of the carbonyl group or hydrodebromination.

Reducing Agent/SystemTypical ConditionsProductSelectivity Notes
H₂/Pd-CMethanol (B129727) or Ethanol, RT or slightly elevated temp.2-Bromo-1-(4-amino-3-bromophenyl)ethanoneHigh selectivity for nitro group reduction is generally observed.
Fe/HClEthanol/Water, Reflux2-Bromo-1-(4-amino-3-bromophenyl)ethanoneA classic and robust method for nitroarene reduction.
SnCl₂·2H₂OEthanol, Reflux2-Bromo-1-(4-amino-3-bromophenyl)ethanoneA milder alternative to Fe/HCl, often used for sensitive substrates.
Na₂S₂O₄Water/Methanol, RT2-Bromo-1-(4-amino-3-bromophenyl)ethanoneSodium dithionite (B78146) can be a selective reagent for nitro group reduction.

Reduction of the Carbonyl Group

The carbonyl group of the ethanone moiety in this compound can be reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and relatively mild reducing agent that is highly effective for the reduction of aldehydes and ketones. The reaction is typically carried out in protic solvents like methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used for this transformation. However, due to its high reactivity, it is less chemoselective and may also reduce the nitro group. Therefore, for the selective reduction of the carbonyl group in the presence of a nitro group, NaBH₄ is generally the preferred reagent.

Reducing AgentTypical SolventProductSelectivity Notes
NaBH₄Methanol or Ethanol2-Bromo-1-(3-bromo-4-nitrophenyl)ethanolHighly selective for the carbonyl group over the nitro group under standard conditions.
LiAlH₄Diethyl ether or THFComplex mixture of productsLiAlH₄ is a powerful reducing agent and will likely reduce both the carbonyl and nitro groups.

Electron-Transfer Chain Reactions

While the term "electron-transfer chain reactions" is most commonly associated with biological processes like cellular respiration, analogous single-electron transfer (SET) mechanisms can be operative in organic reactions. For a molecule like this compound, with its multiple reducible and electron-withdrawing groups, the possibility of SET pathways exists, particularly in reactions involving radical intermediates.

Kinetic Studies and Mechanistic Elucidation

The elucidation of reaction mechanisms relies heavily on kinetic studies, which provide quantitative information about reaction rates and the factors that influence them.

Determination of Reaction Rates and Orders

To understand the mechanism of a reaction involving this compound, one would typically determine the reaction rate and its dependence on the concentration of each reactant. This is expressed in the form of a rate law, rate = k[Reactant A]ⁿ[Reactant B]ᵐ, where k is the rate constant, and n and m are the reaction orders with respect to reactants A and B.

For instance, in a nucleophilic substitution reaction where the α-bromo group is displaced by a nucleophile (Nu⁻), the rate law can provide insight into the mechanism. If the reaction is found to be first order in both the substrate and the nucleophile (rate = k[Substrate][Nu⁻]), it suggests a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophile attacks the carbon bearing the bromine atom at the same time as the bromide ion departs.

Conversely, if the reaction rate is found to be dependent only on the concentration of the substrate (rate = k[Substrate]), it would suggest a unimolecular nucleophilic substitution (Sₙ1) mechanism. This would involve the slow, rate-determining formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile. Given the structure of this compound, an Sₙ2 mechanism is generally more likely for nucleophilic attack at the α-carbon.

Identification of Transition States and Intermediates

The identification of transition states and intermediates is crucial for a complete understanding of a reaction mechanism. While transition states are transient and cannot be isolated, their existence and structure can be inferred from kinetic data and computational modeling. For example, in an Sₙ2 reaction, a single transition state is envisioned where the nucleophile and the leaving group are both partially bonded to the α-carbon.

Intermediates, on the other hand, are species that have a finite lifetime and can sometimes be detected or trapped. In the reduction of the nitro group, for example, nitroso and hydroxylamine (B1172632) species are known intermediates. Spectroscopic techniques such as NMR and IR can be used to monitor the progress of a reaction and potentially identify the buildup and decay of such intermediates.

Computational chemistry provides a powerful tool for investigating transition states and intermediates. Quantum mechanical calculations can be used to model the potential energy surface of a reaction, allowing for the characterization of the geometries and energies of reactants, products, transition states, and any intermediates. These theoretical studies, when combined with experimental kinetic data, can provide a detailed and coherent picture of the reaction mechanism.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental insights into the molecule's structure and its interactions in the solid state.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone would involve irradiating a suitable single crystal of the compound with X-rays. The resulting diffraction pattern would be collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be deduced. This would provide precise measurements of bond lengths, bond angles, and other geometric parameters.

Crystal System, Space Group, and Unit Cell Parameters

The crystallographic data would first reveal the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice. The unit cell parameters—the dimensions of the fundamental repeating unit of the crystal (a, b, c) and the angles between them (α, β, γ)—would also be determined.

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Analysis of Intermolecular Interactions

In the solid state, molecules are held together by a variety of non-covalent forces. An analysis of the crystal packing would identify and characterize these intermolecular interactions, such as halogen bonding (involving the bromine atoms), hydrogen bonding (if any), and π-π stacking interactions between the aromatic rings. The distances and angles of these interactions would be quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Detailed ¹H and ¹³C NMR data for this compound, including chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, triplet), are not available. Such data would be crucial for confirming the connectivity and electronic environment of the atoms within the molecule.

¹H NMR
Chemical Shift (ppm) Multiplicity
Data not availableData not available
¹³C NMR
Chemical Shift (ppm) Assignment
Data not availableData not available

¹H NMR Spectral Assignments and Chemical Shifts

No experimental ¹H NMR data for this compound has been found in the searched scientific literature.

¹³C NMR Spectral Assignments and Chemical Shifts

No experimental ¹³C NMR data for this compound has been reported in the available literature.

Two-Dimensional NMR Techniques for Structural Confirmation

There are no published studies employing two-dimensional NMR techniques for the structural confirmation of this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

No FT-IR spectrum for this compound is available in the public domain.

Raman Spectroscopy: Complementary Vibrational Analysis

No Raman spectroscopy data for this compound could be located.

Mass Spectrometry

No mass spectrometry data, including molecular ion peak or fragmentation patterns, has been published for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the exact mass of a molecule with a very high degree of accuracy. This precision allows for the calculation of the elemental formula of the compound, a crucial step in its characterization.

For the compound this compound, with the chemical formula C₈H₅Br₂NO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The presence of bromine is notable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum.

Theoretical Exact Mass Calculation:

The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)812.00000096.000000
Hydrogen (¹H)51.0078255.039125
Bromine (⁷⁹Br)278.918337157.836674
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)315.99491547.984745
Total 320.863618

Based on this calculation, the expected monoisotopic mass [M]⁺ for this compound would be approximately 320.8636 Da. An experimental HRMS analysis would aim to measure this value to within a few parts per million (ppm), which would provide strong evidence for the compound's elemental composition. Due to the presence of two bromine atoms, the mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

Fragmentation Patterns and Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

While specific experimental fragmentation data for this compound is unavailable, a predictive analysis of its fragmentation can be made based on the functional groups present in the molecule: a nitrophenyl group, a ketone, and two bromine atoms.

Plausible Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. This could result in the loss of the bromomethyl radical (•CH₂Br) or the 3-bromo-4-nitrophenyl radical.

Loss of •CH₂Br would lead to the formation of the 3-bromo-4-nitrobenzoyl cation.

Loss of the 3-bromo-4-nitrophenyl radical would result in the formation of the bromomethylcarbonyl cation.

Cleavage of the C-Br Bond: The carbon-bromine bond can undergo cleavage, leading to the loss of a bromine radical (•Br).

Loss of Nitro Group: The nitro group (-NO₂) can be lost as a neutral molecule or as a radical.

Aromatic Ring Fragmentation: The substituted benzene (B151609) ring can undergo characteristic cleavages, although these are typically less favored than the fragmentation of the side chain.

Predicted Major Fragments:

The following table outlines some of the plausible fragments that could be observed in the mass spectrum of this compound, along with their predicted m/z values.

Predicted Fragment IonChemical FormulaPredicted m/z (for ⁷⁹Br)
[M-Br]⁺[C₈H₅BrNO₃]⁺241.9556
[M-CH₂Br]⁺[C₇H₃BrNO₃]⁺227.9348
[C₇H₃BrNO₂]⁺[C₇H₃BrNO₂]⁺211.9399
[C₆H₃Br]⁺[C₆H₃Br]⁺153.9491
[CH₂Br]⁺[CH₂Br]⁺92.9450

The relative abundance of these fragments would depend on the ionization energy and the stability of the resulting ions. The interpretation of these fragmentation patterns would be essential for confirming the connectivity of the atoms within the molecule.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Surface Analysis:An MEP analysis would provide insights into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites, which is essential for predicting its intermolecular interactions and reactive behavior.

Without dedicated research on 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone, the specific data required to populate these sections remains unavailable.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a theoretical framework used to study charge distribution, hybridization, and bonding interactions within a molecule. It provides a localized, intuitive picture of the electron density.

Charge Distribution and Hybridization

A comprehensive NBO analysis of this compound would reveal the natural atomic charges on each atom, offering a quantitative measure of the electron distribution across the molecule. This would highlight the effects of the electron-withdrawing nitro group and the two bromine atoms on the phenyl ring and the ethanone (B97240) moiety. Furthermore, the analysis would detail the hybridization of atomic orbitals, providing a deeper understanding of the bonding framework. Currently, there is no published data on the specific charge distribution or hybridization for this compound.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

TD-DFT is a powerful computational method for investigating the excited states of molecules and predicting their electronic absorption spectra. A TD-DFT study on this compound would provide valuable information on its electronic transitions, including the energies of these transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved. This would allow for a theoretical prediction and interpretation of its UV-Visible spectrum. To date, no such theoretical spectral analysis has been published.

Solvent Effects on Electronic and Structural Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies incorporating solvent effects, often using models like the Polarizable Continuum Model (PCM), can predict how the structural parameters and electronic properties of this compound would change in different media. Such studies would be crucial for understanding its behavior in solution. At present, there are no published computational studies on the solvent effects for this specific compound.

Synthetic Utility and Derivatization Applications

2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone as a Key Building Block in Organic Synthesis

This compound serves as a valuable electrophilic precursor in a variety of organic transformations. The presence of the α-bromo ketone functionality makes the α-carbon highly susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a cornerstone of its utility as a synthetic intermediate.

The synthesis of this key building block would likely proceed via the bromination of a suitable acetophenone (B1666503) precursor. While direct synthesis of this compound is not extensively documented, analogous syntheses of α-bromo ketones are well-established. For instance, the bromination of 1-(3-nitrophenyl)ethanone with bromine in chloroform (B151607) is a known procedure to yield 2-bromo-1-(3-nitrophenyl)ethanone. nih.gov A similar strategy could be envisioned starting from 1-(3-bromo-4-nitrophenyl)ethanone (B1281014).

The reactivity of the α-bromo ketone moiety is central to its role as a building block. Nucleophilic substitution reactions at the α-carbon allow for the introduction of a wide array of functional groups. This versatility is crucial for the construction of diverse molecular scaffolds.

Synthesis of Novel Heterocyclic Compounds and Pharmacophores

The electrophilic nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals. The α-bromo ketone can react with a variety of dinucleophilic reagents to form five, six, and seven-membered rings.

For example, α-haloketones are known to be valuable synthons in the combinatorial synthesis of functionalized carbo- and heterocyclic compounds. nih.gov The reaction of α-bromo ketones with reagents such as thiourea, thioamides, or amidines can lead to the formation of thiazole (B1198619) and imidazole (B134444) rings, which are common pharmacophores in medicinal chemistry. The general reaction scheme involves the initial nucleophilic attack of a heteroatom on the α-carbon, followed by an intramolecular condensation reaction.

The nitro group on the aromatic ring can also be exploited in the synthesis of heterocycles. Reduction of the nitro group to an amine would provide a nucleophilic center that could participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The applications of nitroalkenes in the synthesis of various O, N, and S-heterocycles through reactions like Michael addition and cycloaddition further highlight the potential of nitro-substituted building blocks in heterocyclic synthesis.

Preparation of Chalcone (B49325) Analogues and α,β-Unsaturated Ketones

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds with a wide range of biological activities. While this compound itself is an α-bromo ketone and not a chalcone, it can serve as a precursor for their synthesis.

A common method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base. nih.govresearchgate.net Although the α-bromo substituent complicates a direct Claisen-Schmidt condensation, modifications of this approach could be employed. For instance, the bromine could be first substituted with a group that facilitates the condensation, or the reaction conditions could be tailored to favor the desired product.

Alternatively, the α-bromo ketone can be used to synthesize α,β-unsaturated ketones through elimination reactions. Treatment with a suitable base could induce the elimination of hydrogen bromide, leading to the formation of a double bond conjugated with the carbonyl group. This would provide a direct route to α,β-unsaturated ketone derivatives, which are themselves versatile intermediates in organic synthesis.

The following table outlines the general approach to synthesizing chalcone analogues from acetophenones:

Reactant 1Reactant 2Reaction TypeProduct Class
Acetophenone DerivativeAromatic AldehydeClaisen-Schmidt CondensationChalcone

Derivatization for Exploring Structure-Reactivity Relationships

The multiple reactive sites on this compound make it an excellent substrate for studying structure-reactivity relationships. By systematically modifying different parts of the molecule, chemists can gain insights into how its chemical properties and biological activities are affected.

The α-bromine atom is a primary site for derivatization. A variety of nucleophiles can be introduced at this position, leading to a library of compounds with diverse functional groups. Comparing the reactivity and properties of these derivatives can help elucidate the role of the substituent at the α-position.

The aromatic bromine and nitro groups also offer opportunities for modification. The nitro group can be reduced to an amine, which can then be further functionalized. The aromatic bromine can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon bonds and the construction of more complex aromatic systems.

The following table summarizes the potential derivatization sites and the types of reactions that can be employed:

Site of DerivatizationType of ReactionPotential New Functional Group
α-Carbon (C-2)Nucleophilic SubstitutionAmines, ethers, thioethers, etc.
Aromatic Ring (C-3)Cross-Coupling ReactionsAlkyl, aryl, vinyl groups
Nitro Group (C-4)ReductionAmine

By synthesizing and studying a range of derivatives, researchers can develop a comprehensive understanding of the structure-reactivity relationships of this class of compounds, which can guide the design of new molecules with desired properties.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Organic Chemistry

Currently, the scientific literature on 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone is sparse, with its primary contribution to the field being its existence as a documented chemical entity. The compound is commercially available, which suggests that established synthetic protocols for its preparation exist. However, detailed studies on its reactivity and applications have not yet been published.

The key structural features of this molecule are the α-bromo ketone functionality and the di-substituted nitrophenyl ring. The α-bromo ketone moiety is a well-known reactive handle in organic synthesis, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the α-position, making it a valuable precursor for the synthesis of diverse molecular scaffolds.

The presence of two bromine atoms and a nitro group on the aromatic ring significantly influences its electronic properties. These electron-withdrawing groups render the aromatic ring electron-deficient, which can impact its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The specific substitution pattern (bromo at position 3 and nitro at position 4) further dictates the regioselectivity of such reactions.

While direct contributions to organic chemistry are limited due to the lack of dedicated research, the compound represents a potentially valuable building block. Its polyfunctional nature allows for orthogonal chemical modifications, where different reactive sites can be addressed selectively under specific reaction conditions.

Unresolved Questions and Research Gaps

The limited research on This compound leaves several fundamental questions unanswered. A significant research gap is the absence of a detailed, peer-reviewed synthetic methodology. While its commercial availability implies a known synthesis, the specifics of the reaction conditions, yields, and purification methods are not publicly detailed. Understanding the optimal conditions for the selective bromination of the parent acetophenone (B1666503) is crucial for its wider accessibility and use in research.

Furthermore, the reactivity of this specific compound has not been systematically explored. Key unresolved questions include:

What is the relative reactivity of the α-bromine atom compared to the aromatic bromine atom in nucleophilic substitution reactions?

How does the presence of the 3-bromo and 4-nitro substituents affect the course of reactions involving the ketone and the α-bromo group?

What are the preferred reaction pathways for this molecule under various conditions (e.g., with different nucleophiles, bases, or catalysts)?

Can the nitro group be selectively reduced in the presence of the bromine atoms and the ketone?

The answers to these questions are essential for predicting and controlling the outcomes of reactions involving this compound and for designing efficient synthetic routes to target molecules.

Future Perspectives in Synthetic Methodologies and Reactivity Studies

Future research should initially focus on establishing a robust and scalable synthesis of This compound . This would likely involve the bromination of 1-(3-bromo-4-nitrophenyl)ethanone (B1281014). A systematic study of brominating agents and reaction conditions would be necessary to achieve high yields and selectivity, avoiding polybromination or undesired side reactions.

Once a reliable synthetic route is established, a comprehensive investigation of its reactivity is warranted. This could include:

Nucleophilic Substitution Reactions: Exploring a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions) to synthesize a library of α-substituted derivatives. This would provide valuable insights into the scope and limitations of its use as a synthetic intermediate.

Heterocycle Synthesis: Utilizing the α-bromo ketone moiety as a precursor for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles, which are prevalent in medicinal chemistry.

Cross-Coupling Reactions: Investigating the potential for the aromatic bromine atom to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenyl ring.

Reduction of the Nitro Group: Studying the selective reduction of the nitro group to an amine, which would open up further avenues for functionalization, such as diazotization and subsequent substitution reactions.

These studies would not only elucidate the fundamental chemical behavior of this compound but also pave the way for its application in the synthesis of more complex and potentially valuable molecules.

Potential for Further Exploration of this compound Analogues

The structural framework of This compound serves as a template for the design and synthesis of a variety of analogues with potentially interesting properties. Future research could explore modifications at several positions:

Varying the Halogen Substituents: Replacing the bromine atoms with other halogens (chlorine, fluorine, or iodine) would modulate the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics.

Altering the Position of the Substituents: Synthesizing isomers with different substitution patterns on the aromatic ring would provide a deeper understanding of structure-activity relationships. For example, moving the nitro group to a different position could significantly alter the reactivity of the aromatic ring and the α-bromo ketone.

Introducing Other Functional Groups: The introduction of other substituents (e.g., alkyl, alkoxy, cyano groups) on the aromatic ring would further diversify the available analogues and could lead to compounds with tailored properties for specific applications.

A systematic study of these analogues would contribute to a more comprehensive understanding of the structure-property relationships in this class of compounds and could lead to the discovery of molecules with enhanced reactivity or utility in various fields of chemical synthesis.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₅Br₂NO₃
Molecular Weight 322.94 g/mol
CAS Number 56759-34-3
Predicted Melting Point 54-55 °C
Predicted Boiling Point 353.3 ± 32.0 °C
Predicted Density 1.991 ± 0.06 g/cm³

Note: The physical properties listed are predicted values and await experimental verification.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1-(3-bromo-4-nitrophenyl)ethanone, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via bromination of a precursor ketone. For example, bromine (Br₂) in chloroform (CHCl₃) is a common reagent for α-bromination of acetophenones. Key steps include:

  • Dropwise addition of Br₂ to the precursor in CHCl₃ under controlled temperature (e.g., 0–25°C) to avoid side reactions.
  • Sequential washing with NaHCO₃ (to neutralize excess Br₂) and sodium thiosulfate (to remove residual bromine).
  • Recrystallization from diethyl ether or ethanol to improve purity .
    To maximize yield, monitor reaction progress via TLC or NMR, and optimize stoichiometry (e.g., 1:1 molar ratio of ketone to Br₂). For nitrophenyl derivatives, electron-withdrawing groups (e.g., nitro) may require longer reaction times due to reduced reactivity .

Q. How should researchers handle discrepancies in melting points or spectral data during characterization?

Methodological Answer: Discrepancies may arise from impurities, polymorphic forms, or instrumentation errors. Mitigation strategies include:

  • Purification: Repeat recrystallization or use column chromatography (e.g., silica gel with hexane/ethyl acetate).
  • Cross-validation: Compare melting points with literature values (e.g., 83–85°C for structurally similar bromo-nitroacetophenones) and validate spectral data (¹H/¹³C NMR, IR) against computational predictions (e.g., DFT calculations).
  • Single-crystal X-ray diffraction: Resolve structural ambiguities by growing crystals (e.g., via slow evaporation in dichloromethane/hexane) and refining atomic coordinates .

Q. What safety protocols are critical when handling brominated nitroaromatic compounds?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators to prevent inhalation of dust or vapors .
  • Ventilation: Conduct reactions in a fume hood to mitigate exposure to bromine vapors.
  • Storage: Store in airtight containers at –20°C under inert atmosphere (e.g., N₂) to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in further functionalization of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group at C4 directs electrophilic substitution to the ortho/para positions, while the bromine at C3 may sterically hinder certain reactions.
  • Molecular Electrostatic Potential (MEP) Maps: Visualize electron density to predict sites for nucleophilic attack (e.g., carbonyl carbon) .
  • Kinetic Studies: Use Arrhenius plots to model reaction rates under varying temperatures and solvents.

Q. What strategies resolve challenges in crystallizing brominated nitroaromatic compounds for structural analysis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) or mixed systems (e.g., CHCl₃/hexane) to optimize crystal growth.
  • Temperature Gradients: Use slow cooling (e.g., 0.5°C/hr) to encourage nucleation.
  • Additives: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures. For example, a 2009 study achieved a 0.054 R-factor for 2-bromo-4-methoxyacetophenone via slow evaporation in CH₂Cl₂ .

Q. How can researchers address contradictory data in stability studies (e.g., unexpected decomposition under mild conditions)?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to stressors (e.g., UV light, humidity) and analyze degradation products via LC-MS or GC-MS.
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in nitro groups) to trace decomposition pathways.
  • Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating to identify decomposition thresholds .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~315.94 g/mol (calculated)
Melting Point83–85°C (analogous compounds)
Recommended Storage–20°C, inert atmosphere

Q. Table 2. Common Characterization Techniques

TechniqueApplicationExample from Literature
Single-crystal XRDResolve bromine/nitro group positions
¹H NMR (CDCl₃)Confirm α-bromination (δ 4.5–5.0 ppm)
IR SpectroscopyIdentify C=O stretch (~1700 cm⁻¹)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.